Pinocembrin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pinocembrina se puede sintetizar a través de métodos biosintéticos y químicos. La biosíntesis implica el uso de estrategias de ingeniería metabólica y estrategias de fermentación de pH en dos fases para mejorar la eficiencia . La síntesis química normalmente implica la hidroxilación de la flavanona .

Métodos de producción industrial: La producción industrial de pinocembrina a menudo implica la extracción de fuentes naturales como el propóleos y las raíces de jengibre. Las técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) se utilizan para purificar el compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La pinocembrina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: La pinocembrina se puede oxidar utilizando reactivos como el peróxido de hidrógeno en condiciones ácidas.

Reducción: Las reacciones de reducción a menudo implican el uso de borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir en presencia de halógenos y catalizadores.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen derivados como la pinobanksina, que se forma mediante hidroxilación .

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Pinocembrin exhibits notable neuroprotective properties, making it a candidate for treating neurodegenerative diseases and stroke.

- Mechanism of Action : Research indicates that this compound can cross the blood-brain barrier and modulate neuroinflammation, reduce oxidative stress, and protect neuronal cells from apoptosis. In a study involving APP/PS1 transgenic mice, oral administration of this compound significantly improved learning and memory deficits by inhibiting glial activation and reducing p38 mitogen-activated protein kinase expression .

- Clinical Trials : this compound was approved for clinical trials in patients with ischemic stroke in China, highlighting its potential as a therapeutic agent for acute brain injuries .

Cardioprotective Properties

This compound has been shown to mitigate the cardiotoxic effects associated with chemotherapy drugs such as doxorubicin.

- Study Findings : A study demonstrated that this compound could attenuate doxorubicin-induced cardiotoxicity in H9c2 cardiomyoblasts without compromising the drug's anticancer efficacy. This suggests that this compound may serve as an adjunct therapy in cancer treatment to protect heart function .

- Mechanisms : Its cardioprotective effects are attributed to its antioxidative properties and ability to improve cardiac function by alleviating fibrosis and left ventricular dysfunction .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been extensively documented, indicating its potential in treating inflammatory diseases.

- Research Evidence : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines in macrophage models and reduce lung injury in murine models of lipopolysaccharide-induced inflammation .

- Case Study : In a murine model, pretreatment with this compound significantly reduced mortality from endotoxin shock, demonstrating its efficacy in managing acute inflammatory responses .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various pathogens.

- In Vitro Studies : Research has indicated that this compound effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. Its antimicrobial mechanism is believed to involve the inhibition of enzyme activity critical for microbial growth .

Applications in Skin Disorders

Recent studies have highlighted the potential of this compound in managing skin fibrosis.

- Study Insights : In vivo experiments showed that this compound could alleviate bleomycin-induced skin fibrosis by inhibiting TGF-β1-induced proliferation and migration of dermal fibroblasts. This positions this compound as a promising candidate for treating fibrotic skin diseases .

Data Summary Table

Mecanismo De Acción

La pinocembrina ejerce sus efectos a través de múltiples mecanismos:

Actividad antioxidante: Aumenta el contenido de glutatión, reduciendo el estrés oxidativo.

Neuroprotección: Modula la función mitocondrial y protege la barrera hematoencefálica.

Antiinflamatorio: Inhibe las reacciones proinflamatorias y mejora las actividades antioxidantes.

Dianas moleculares: Actúa como un inhibidor competitivo de la histidina descarboxilasa y modula la vía de señalización PERK-eIF2α-ATF4.

Comparación Con Compuestos Similares

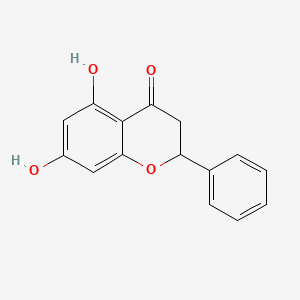

La pinocembrina es única entre los flavonoides debido a sus dos grupos hidroxilo en las posiciones 5 y 7, que contribuyen a sus potentes actividades biológicas. Los compuestos similares incluyen:

Pinobanksina: Un derivado hidroxilado de la pinocembrina.

Naringenina: Otra flavanona con propiedades antioxidantes similares.

Hesperetina: Conocida por sus efectos antiinflamatorios y antioxidantes.

La pinocembrina destaca por su capacidad de cruzar la barrera hematoencefálica y sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema nervioso central .

Actividad Biológica

Pinocembrin, a natural flavonoid predominantly found in various plants such as Eucalyptus and Populus, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties of this compound, supported by case studies and research findings.

Overview of Biological Activities

This compound exhibits a wide array of biological activities, including:

- Antimicrobial Activity : this compound demonstrates potent antimicrobial effects against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Neisseria gonorrhoeae by disrupting bacterial membranes and inducing cell lysis .

- Anti-inflammatory Properties : The compound has been shown to reduce inflammation by suppressing pro-inflammatory cytokines and mediators. For instance, it attenuates lipopolysaccharide (LPS)-induced lung injury through the inhibition of inflammatory pathways .

- Antioxidant Effects : this compound exhibits strong antioxidant properties, which help combat oxidative stress and protect cells from damage .

- Neuroprotective Effects : Research indicates that this compound can protect against cerebral ischemic injury, showcasing its potential in neurodegenerative diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer effects, although further research is required to elucidate its mechanisms in cancer therapy .

This compound's biological activities are attributed to various mechanisms:

- Cell Membrane Disruption : It alters the membrane integrity of bacteria, leading to cell death. This was evidenced through metabolic engineering techniques that demonstrated this compound’s ability to induce lysis in bacterial cells .

- Regulation of Signaling Pathways : this compound promotes oligodendrocyte precursor cell (OPC) differentiation and remyelination via the mammalian target of rapamycin (mTOR) pathway, which is crucial for myelination in the central nervous system .

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .

Table 1: Summary of Biological Activities and Mechanisms

Case Study: Neuroprotection in Doxorubicin-Induced Cardiotoxicity

A study investigated the protective effects of this compound against doxorubicin-induced cardiotoxicity using H9c2 cardiomyoblasts. The results indicated that this compound significantly reduced cellular damage without compromising the chemotherapeutic efficacy of doxorubicin. This suggests a potential therapeutic role for this compound in mitigating chemotherapy-induced side effects while preserving anticancer activity .

Case Study: Remyelination in Demyelinating Diseases

In experimental models of demyelination, this compound was administered to assess its effects on OPC differentiation and remyelination. The findings revealed that this compound significantly enhanced remyelination and reduced demyelination areas compared to control groups, indicating its potential as a treatment for conditions like multiple sclerosis .

Propiedades

IUPAC Name |

(2S)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFCJEUYXNAHFI-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075412 | |

| Record name | (+)-Pinocembrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pinocembrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-39-7 | |

| Record name | (+)-Pinocembrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinocembrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pinocembrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,3-Dihydro-5,7-dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOCEMBRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T7C8CH791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinocembrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 193 °C | |

| Record name | Pinocembrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.